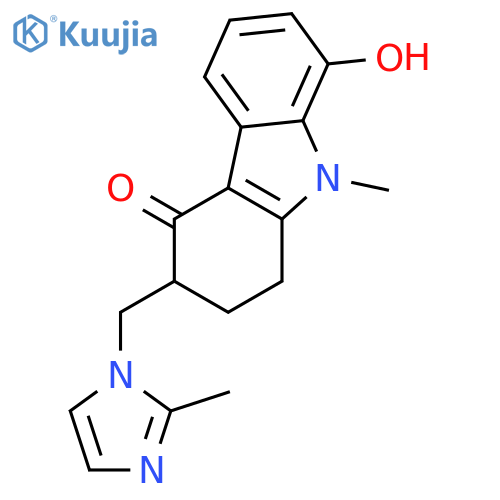Cas no 126671-71-4 (8-Hydroxyondansetron)

8-Hydroxyondansetron structure
商品名:8-Hydroxyondansetron
8-Hydroxyondansetron 化学的及び物理的性質
名前と識別子
-
- 4H-Carbazol-4-one,1,2,3,9-tetrahydro-8-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-
- 8-Hydroxy Ondansetron
- 8-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one
- AKOS015914409
- SCHEMBL7275638
- UNII-20UA9420EZ
- 20UA9420EZ
- GR-90315
- 8-Hydroxyondansetron
- Ondansetron-M 8-hydroxy
- 8-Hydroxyondansetron, (+/-)-
- J-005418
- 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-8-hydroxy-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-
- NS00116716
- 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one
- DTXSID80599407
- 4H-Carbazol-4-one, 1,2,3,9-tetrahydro-8-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-
- Q27253483
- FT-0670003
- 126671-71-4
-
- インチ: InChI=1S/C18H19N3O2/c1-11-19-8-9-21(11)10-12-6-7-14-16(18(12)23)13-4-3-5-15(22)17(13)20(14)2/h3-5,8-9,12,22H,6-7,10H2,1-2H3
- InChIKey: XVDKMEPUFIAQFH-UHFFFAOYSA-N
- ほほえんだ: OC1=C2C(C3=C(N2C)CCC(CN2C=CN=C2C)C3=O)=CC=C1
計算された属性
- せいみつぶんしりょう: 309.14800
- どういたいしつりょう: 309.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 471
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.36
- ふってん: 602.4°C at 760 mmHg
- フラッシュポイント: 318.1°C
- 屈折率: 1.696
- PSA: 60.05000
- LogP: 2.83410
8-Hydroxyondansetron 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H961150-5mg |
8-Hydroxyondansetron |
126671-71-4 | 5mg |
$161.00 | 2023-05-18 | ||
| TRC | H961150-25mg |
8-Hydroxyondansetron |
126671-71-4 | 25mg |
$655.00 | 2023-05-18 | ||
| TRC | H961150-50mg |
8-Hydroxyondansetron |
126671-71-4 | 50mg |
$1263.00 | 2023-05-18 | ||
| TRC | H961150-250mg |
8-Hydroxyondansetron |
126671-71-4 | 250mg |
$ 4500.00 | 2023-09-07 |
8-Hydroxyondansetron 関連文献
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
126671-71-4 (8-Hydroxyondansetron) 関連製品
- 110708-17-3(6-Hydroxy Ondansetron)
- 99614-01-4(Ondansetron Hydrochloride)
- 99614-02-5(Ondansetron)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
